Product packaging for 2-(4-Butoxyphenyl)ethanol(Cat. No.:CAS No. 27078-63-3)

2-(4-Butoxyphenyl)ethanol

Cat. No.: B1330691
CAS No.: 27078-63-3
M. Wt: 194.27 g/mol
InChI Key: OGDHARHCLWPETP-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)ethanol is a high-purity aromatic alcohol compound of significant interest in scientific research and development. It is part of a class of 2-(4-alkoxyphenyl)ethanol compounds, which are valued as versatile intermediates in organic and pharmaceutical synthesis . Compounds in this category, such as the related 2-(4-Methoxyphenyl)ethanol, are commonly used as internal standards in analytical methods like fluorous biphasic catalysis and in the multi-step preparation of more complex chemical entities, including various quinoline derivatives . Similarly, other analogs like 2-(4-Ethoxyphenyl)ethanol are explicitly employed as pharmaceutical intermediates . Researchers may also utilize this chemical in the development of novel compounds for applications in perfumery and cosmetics, as seen with its structural relative, 2-(4-Methoxyphenyl)ethanol . This product is supplied as a stable liquid, typically soluble in common organic solvents such as DMSO and methanol, and should be stored in a cool, dry place, kept in a tightly sealed container . This compound is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B1330691 2-(4-Butoxyphenyl)ethanol CAS No. 27078-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDHARHCLWPETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324451
Record name 2-(4-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27078-63-3
Record name NSC406766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Hydroxyacetophenone Derivatives

This method involves multi-step synthesis starting from hydroxyacetophenone, which is selectively alkylated to introduce the butoxy group, followed by conversion to the ethanol derivative.

Stepwise synthesis example:

Step Reaction Description Conditions Yield & Notes
1 Preparation of 1-(2,4-dihydroxyphenyl)ethanone Resorcinol + anhydrous ZnCl2 in glacial acetic acid, 150°C, 20 min Yield: 90%, M.P.: 143°C
2 Alkylation to 2-hydroxy-4-butoxyacetophenone Acetophenone + K2CO3 + butyl iodide in dry acetone, reflux 48 h Yield: 80%, M.P.: 44°C
3 Condensation with aldehydes (for further derivatives) Ethanol + KOH, room temp, 24 h Yield: 93% (for chalcone derivatives)

This approach is primarily used for synthesizing related compounds such as 1-(4-butoxy-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, but the intermediate 2-hydroxy-4-butoxyacetophenone is a key precursor for 2-(4-butoxyphenyl)ethanol derivatives.

Grignard Reaction of 4-Butoxyphenyl Halides with Ethylene Oxide

A more direct and efficient method involves preparing the Grignard reagent from 4-butoxyphenyl halides, followed by reaction with ethylene oxide to form the ethanol side chain.

Typical procedure:

Step Reaction Description Conditions Yield & Notes
1 Formation of 4-butoxyphenylmagnesium halide Metallic Mg + 4-butoxybromobenzene in anhydrous ether or THF, reflux, 5 h Conversion ~99.9%
2 Reaction with ethylene oxide Addition of ethylene oxide at 20-30°C, stirring 2 h Yields ~85-90%
3 Work-up and purification Quenching with saturated ammonium chloride, extraction with toluene or dichloromethane, drying, distillation under reduced pressure Purity >99%, distillation at ~117-130°C under vacuum

This method yields this compound with high purity and good yield. The reaction is typically carried out under inert atmosphere (nitrogen) to prevent moisture interference. The product is isolated by vacuum distillation, ensuring removal of impurities.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Purity Notes
Alkylation of hydroxyacetophenone Resorcinol, butyl iodide ZnCl2, K2CO3, acetone 150°C (alkylation), reflux 48 h 80-90% (intermediates) High (after recrystallization) Multi-step, useful for derivatives
Grignard reaction with ethylene oxide 4-butoxybromobenzene, Mg Ether or THF, ethylene oxide Reflux 5 h, 20-30°C for epoxide opening 85-90% >99% (GC) Direct, high purity, scalable

Research Findings and Notes

  • The Grignard approach is favored for its high conversion efficiency (99.9% conversion to Grignard reagent) and high product purity (>99% by gas chromatography).
  • Alkylation methods require longer reaction times and multiple purification steps but allow for structural modifications on the aromatic ring, useful for synthesizing related compounds.
  • Attempts to deprotect or modify butoxy groups under acidic conditions (e.g., hydrochloric acid) can lead to side reactions such as bromination or incomplete conversion, indicating the stability of the butoxy substituent under mild acidic conditions.
  • The choice of solvent (anhydrous ether, tetrahydrofuran) and inert atmosphere is critical in Grignard reactions to avoid hydrolysis and ensure high yields.
  • Distillation under reduced pressure is essential for isolating pure this compound, with boiling points around 117-130°C at 3-4 mmHg vacuum.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions.

Reagent/Conditions Product Yield Key Observations Source
KMnO₄ (acidic)2-(4-Butoxyphenyl)acetaldehyde80–85%Requires stoichiometric acid catalyst
CrO₃ (Jones oxidation)2-(4-Butoxyphenyl)acetic acid70%Over-oxidation to carboxylic acid
PCC (dichloromethane, RT)2-(4-Butoxyphenyl)acetone65%Selective ketone formation

Key Studies :

  • Oxidation with KMnO₄ in acetic acid yielded 2-(4-butoxyphenyl)acetaldehyde, confirmed by IR (C=O stretch at 1720 cm⁻¹) and NMR (δ 9.8 ppm, aldehyde proton).
  • Over-oxidation to the carboxylic acid occurred with prolonged exposure to CrO₃, forming 2-(4-butoxyphenyl)acetic acid (m.p. 98–100°C) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, forming ethers, esters, or halides.

Reagent/Conditions Product Yield Notes Source
HBr (48%, reflux)1-Bromo-4-butoxybenzene90%SN2 mechanism confirmed
Acetic anhydride (pyridine)2-(4-Butoxyphenyl)ethyl acetate88%Mild esterification conditions
PBr₃ (THF, 0°C)2-(4-Butoxyphenyl)ethyl bromide75%Avoids carbocation rearrangement

Mechanistic Insights :

  • SN2 reactivity was demonstrated in Williamson ether synthesis, where 2-(4-butoxyphenyl)ethanol reacted with 1-bromobutane to form N-(4-butoxyphenyl)acetamide (m.p. 110.6°C) .
  • Steric hindrance from the butoxy group slows SN1 pathways, favoring bimolecular mechanisms .

Esterification and Etherification

The alcohol reacts with acyl chlorides or anhydrides to form esters, and with alkyl halides to form ethers.

Reaction Type Reagent Product Yield Application Source
EsterificationAcetyl chloride2-(4-Butoxyphenyl)ethyl acetate85%Perfume intermediate
Etherification1-Bromobutane (K₂CO₃, DMF)Di-(4-butoxyphenyl)ethyl ether60%Polymer precursor

Industrial Relevance :

  • Ethyl esters of this compound are used in flavor and fragrance industries due to their stability and low volatility.

Elimination Reactions

Dehydration under acidic conditions produces alkenes as byproducts.

Conditions Product Yield Notes Source
H₂SO₄ (reflux)1-Butoxy-4-vinylbenzene40%Major side reaction in esterification
PTSA (toluene, 110°C)4-Butoxystyrene55%Zaitsev product dominates

Research Findings :

  • Formation of 4-butoxystyrene was observed during attempts to synthesize ethers, attributed to β-elimination .
  • Byproducts like dibutyl ether (b.p. 142°C) form via intermolecular dehydration in ethanol .

Chalcone Derivatives

This compound reacts with benzaldehydes to form chalcones with antimalarial activity:

  • Condensation with 2,4-dimethoxybenzaldehyde yielded 2,4-dimethoxy-4′-butoxychalcone (2,4mbc), active against Plasmodium falciparum (IC₅₀ = 1.2 µM) .

Coordination Chemistry

  • Serves as a ligand precursor in cobalt-terpyridine complexes, forming (4,4) networks for catalytic applications .

Stability and Side Reactions

  • Hydrolysis : The butoxy group is resistant to hydrolysis under neutral conditions but cleaves with HI (47%, reflux) to form 4-(2-hydroxyethyl)phenol .
  • Photodegradation : UV exposure in solution leads to phenyl radical formation, detected via ESR spectroscopy .

Comparative Reactivity

Derivative Reactivity Key Difference
2-(4-Methoxyphenyl)ethanolHigher oxidation ratesElectron-donating methoxy group
2-(4-tert-Butoxyphenyl)ethanolSlower SN2 reactionsSteric hindrance from tert-butyl group

Scientific Research Applications

Organic Synthesis

2-(4-Butoxyphenyl)ethanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. The compound's structure allows for functionalization reactions that are crucial in developing more complex molecules.

Case Study: Synthesis of Derivatives
Research has demonstrated that derivatives of this compound can be synthesized through reactions with other organic compounds, leading to products with enhanced biological activities or improved physical properties . For instance, reactions involving this compound and pyridine derivatives have yielded new coordination complexes that exhibit interesting structural properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential therapeutic effects. Its derivatives have been investigated for anti-inflammatory and analgesic properties.

Example: Anti-inflammatory Activity
Studies have shown that certain derivatives of this compound demonstrate significant anti-inflammatory effects in vitro. For example, a derivative was tested for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Material Science

The compound has also found applications in material science, particularly in the development of advanced materials such as sensors and solar cells.

Case Study: Dye-Sensitized Solar Cells
Research indicates that modifying mesoporous titanium dioxide electrodes with 2-(4-butoxyphenyl)-N-hydroxyacetamide enhances the efficiency of dye-sensitized solar cells. This modification improves charge transfer properties and overall cell performance . The incorporation of this compound into materials demonstrates its versatility beyond traditional chemical applications.

Agrochemical Applications

In agrochemicals, this compound is used as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological activity makes it a valuable component in developing effective agricultural chemicals.

Example: Pesticide Formulation
Research has highlighted the role of this compound in formulating pesticides that are more effective against specific pests while minimizing environmental impact. The structural characteristics of this compound allow for targeted action mechanisms against pests .

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparisons :

  • Methoxy Analog: Synthesized similarly using 4-methoxyphenol .
  • Benzyloxy Analog: Requires benzyl-protected phenol intermediates .
  • Tyrosol : Often derived from natural sources (e.g., olive oil) or via microbial biosynthesis .

Biological Activity

2-(4-Butoxyphenyl)ethanol, also known as 4-butoxyphenylethanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18OC_{12}H_{18}O. The compound features a butoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This structure contributes to its hydrophobic characteristics and potential interactions with biological membranes.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a key factor in numerous chronic diseases, and compounds that can modulate inflammatory responses are of significant interest in therapeutic development. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

3. Neuroprotective Potential

Some studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. The interaction of the butoxy group with lipid membranes may enhance the compound's ability to penetrate cellular barriers, potentially leading to protective effects against neuronal damage .

The biological activity of this compound is likely mediated through several mechanisms:

  • Hydrophobic Interactions : The butoxy group can interact with lipid bilayers, influencing membrane fluidity and protein function.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways or oxidative stress responses.
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways related to inflammation and oxidative stress .

Case Studies

  • Cell Culture Studies : In vitro studies have demonstrated that derivatives of this compound can reduce reactive oxygen species (ROS) levels in cultured human cells, suggesting a potential role as an antioxidant agent.
  • Animal Models : Animal studies investigating the anti-inflammatory effects of similar compounds have shown reduced edema and inflammatory markers following treatment with these derivatives, indicating potential therapeutic applications.
  • Comparative Analysis : A comparative analysis with structurally related compounds revealed that the presence of the butoxy group significantly enhances the hydrophobicity and potentially the bioavailability of the compound, which may contribute to its biological activity .

Data Table: Biological Activities Comparison

CompoundAntioxidant ActivityAnti-inflammatory EffectsNeuroprotective Potential
This compoundModeratePromisingUnder investigation
4-MethoxyphenylethanolHighModerateYes
4-EthoxyphenylethanolModerateHighYes

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